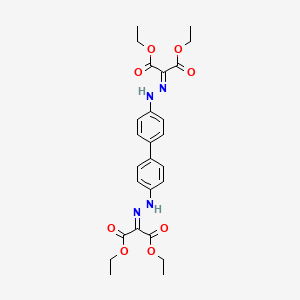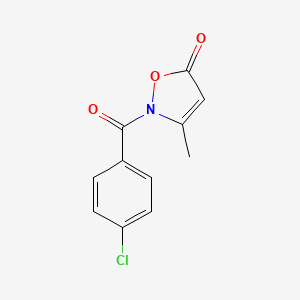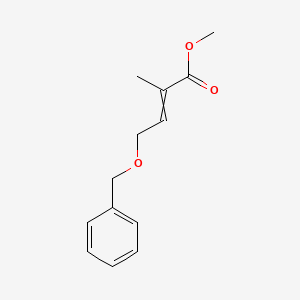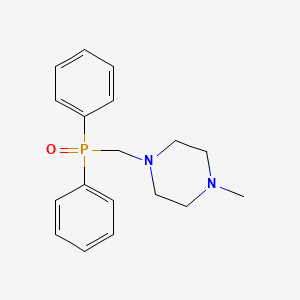
(Cyclohexylmethyl)(methoxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylmethyl)(methoxy)boranyl is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a cyclohexylmethyl group and a methoxy group bonded to a boron atom, making it a versatile reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(methoxy)boranyl typically involves the reaction of cyclohexylmethylboronic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Cyclohexylmethylboronic acid+Methanol→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)(methoxy)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)(methoxy)boranyl has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)(methoxy)boranyl involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boron atom participates in the transmetalation step, transferring the organic group to a palladium catalyst, which then forms the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexylboronic acid
- Methoxyborane
- Cyclohexylmethylboronic acid
Uniqueness
(Cyclohexylmethyl)(methoxy)boranyl is unique due to the presence of both a cyclohexylmethyl group and a methoxy group bonded to the boron atom. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers enhanced versatility in organic synthesis and catalysis.
Propiedades
Número CAS |
104393-97-7 |
|---|---|
Fórmula molecular |
C8H16BO |
Peso molecular |
139.03 g/mol |
InChI |
InChI=1S/C8H16BO/c1-10-9-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
Clave InChI |
VXMJOWKWNGIXML-UHFFFAOYSA-N |
SMILES canónico |
[B](CC1CCCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)



